molecular formula C7H6N2S B1627434 Benzo[d]isothiazol-6-amine CAS No. 97050-36-7

Benzo[d]isothiazol-6-amine

Cat. No. B1627434
CAS RN: 97050-36-7
M. Wt: 150.2 g/mol
InChI Key: SFJKMYTWPTTZOS-UHFFFAOYSA-N
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Description

Benzo[d]isothiazol-6-amine, also known as BITA, is a heterocyclic compound containing both an aromatic ring and an amine group. It is used in a variety of applications, including as a synthetic intermediate in the manufacture of pharmaceuticals, dyes, and other organic compounds. It is also used as a corrosion inhibitor in industrial applications and as an antioxidant in food products. BITA is known for its stability and low toxicity, making it an ideal compound for use in a variety of applications.

Scientific Research Applications

Anti-Inflammatory Properties

Benzo[d]isothiazol-6-amine has been used in the synthesis of novel derivatives that have shown promising anti-inflammatory properties . For instance, compounds 8b and 9b, which have a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, respectively, showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Medicinal Chemistry

Benzo[d]isothiazol-6-amine is a key component in the synthesis of various compounds with significant medicinal properties . For example, benzo[d]isothiazole C-glucoside 1 inhibits the activity of the sodium glucose co-transporter 2 (SGLT2) and can be used in treating type 2 diabetes . Another compound, benzo[d]isothiazole-based compound 2, has been reported as a highly potent and selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor 4 (mGlu4) .

Catalysis

The novel synthetic methodologies contribute to the enlargement of the chemical space occupied by benzo[d]isothiazoles and to the exploration of its applications in various fields such as catalysis .

Antimicrobial Properties

Benzo[d]isothiazol-6-amine has been used in the synthesis of 3-(alkyl/arylamino)benzo[d]isothiazole 1,1-dooxide analogues, which have shown promising antibacterial properties .

Antipsychotic Drugs

A series of antipsychotic drugs, such as ziprasidone, lurasidone, perospirone and tiospirone, possess in their structure a benzo[d]isothiazole fragment .

Inhibitors of Biological Targets and Pathways

Benzo[d]isothiazole constitutes the core structure of potent inhibitors of multiple biological targets and pathways .

Future Directions

Research on benzo[d]isothiazol-6-amine continues, exploring its applications in medicinal chemistry and catalysis .{% if tool_invocations[‘graphic_art’] %} I’ll also try to create an image of the molecular structure for better visualization.{% endif %}

Mechanism of Action

Target of Action

Benzo[d]isothiazol-6-amine primarily targets the 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD) enzyme . This enzyme is the third catalytic enzyme of the methylerythritol phosphate (MEP) pathway , which is an essential metabolic pathway found in malaria parasites . The MEP pathway is absent in mammals, making IspD a highly attractive target for the discovery of novel and selective antimalarial therapies .

Mode of Action

The compound interacts with its target, IspD, through a mechanism involving initial non-covalent recognition of inhibitors at the IspD binding site . This is followed by disulfide bond formation through attack of an active site cysteine residue on the benzo[d]isothiazol-3(2H)-one core . This interaction results in the inhibition of the IspD enzyme, disrupting the MEP pathway .

Biochemical Pathways

The MEP pathway, which is affected by Benzo[d]isothiazol-6-amine, is responsible for the production of isoprenoid precursors . Isoprenoids represent a diverse class of natural products, which are essential for many cellular functions, including protein prenylation and electron transport . By inhibiting the IspD enzyme, Benzo[d]isothiazol-6-amine disrupts the MEP pathway, affecting the production of these crucial isoprenoid precursors .

Pharmacokinetics

vivax IspD , suggesting it has sufficient bioavailability to exert its effects.

Result of Action

The inhibition of the IspD enzyme by Benzo[d]isothiazol-6-amine prevents the growth of P. falciparum in culture, with EC50 values below 400 nM . This suggests that the compound has potent antimalarial activity.

properties

IUPAC Name

1,2-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJKMYTWPTTZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593214
Record name 1,2-Benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]isothiazol-6-amine

CAS RN

97050-36-7
Record name 1,2-Benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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